3-Amino-4-propylsulfonylthiophene-2-carboxylic acid 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 175201-91-9
VCID: VC20880444
InChI: InChI=1S/C8H11NO4S2/c1-2-3-15(12,13)5-4-14-7(6(5)9)8(10)11/h4H,2-3,9H2,1H3,(H,10,11)
SMILES: CCCS(=O)(=O)C1=CSC(=C1N)C(=O)O
Molecular Formula: C8H11NO4S2
Molecular Weight: 249.3 g/mol

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid

CAS No.: 175201-91-9

Cat. No.: VC20880444

Molecular Formula: C8H11NO4S2

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid - 175201-91-9

Specification

CAS No. 175201-91-9
Molecular Formula C8H11NO4S2
Molecular Weight 249.3 g/mol
IUPAC Name 3-amino-4-propylsulfonylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C8H11NO4S2/c1-2-3-15(12,13)5-4-14-7(6(5)9)8(10)11/h4H,2-3,9H2,1H3,(H,10,11)
Standard InChI Key GLGDZBUCEUWQMJ-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)C1=CSC(=C1N)C(=O)O
Canonical SMILES CCCS(=O)(=O)C1=CSC(=C1N)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound with multiple functional groups attached to a thiophene core. The compound integrates three key structural elements: a thiophene ring, an amino group at position 3, a propylsulfonyl group at position 4, and a carboxylic acid at position 2.

Basic Information

The compound is identified by the following primary parameters:

ParameterValue
Chemical Name3-Amino-4-propylsulfonylthiophene-2-carboxylic acid
CAS Registry Number175201-91-9
Molecular FormulaC₈H₁₁NO₄S₂
Molecular Weight249.3 g/mol
Creation Date (PubChem)2005-09-14
Modification Date (PubChem)2025-04-05
Table 1: Basic identification parameters of 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid

Structural Representation

The structural features of this compound include:

  • A thiophene ring as the core structure

  • An amino group (-NH₂) at position 3

  • A propylsulfonyl group (-SO₂CH₂CH₂CH₃) at position 4

  • A carboxylic acid group (-COOH) at position 2
    This arrangement of functional groups confers specific chemical reactivity patterns and potential biological activity to the molecule.

Chemical Nomenclature and Identifiers

Systematic Nomenclature

The systematic IUPAC name for this compound is 3-amino-4-propylsulfonylthiophene-2-carboxylic acid, reflecting its core structure and functional group positions . Spectroscopic and structural analysis confirms this arrangement of substituents on the thiophene ring.

Alternative Names and Synonyms

The compound is known by several alternative names in scientific literature and chemical databases:

Synonym
3-Amino-4-(propylsulfonyl)-2-thiophenecarboxylic acid
3-AMINO-4-(N-PROPYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID
3-amino-4(propylsulfonyl)thiophene-2-carboxylic acid
3-Amino-4-(propane-1-sulfonyl)thiophene-2-carboxylic acid
Table 2: Documented synonyms for 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid

Digital Identifiers

The compound has several digital identifiers that enable tracking across chemical databases:

Identifier TypeValue
InChIInChI=1S/C8H11NO4S2/c1-2-3-15(12,13)5-4-14-7(6(5)9)8(10)11/h4H,2-3,9H2,1H3,(H,10,11)
InChIKeyGLGDZBUCEUWQMJ-UHFFFAOYSA-N
Canonical SMILESCCCS(=O)(=O)C1=CSC(=C1N)C(=O)O
DSSTox Substance IDDTXSID70402239
Nikkaji NumberJ1.950.825K
WikidataQ82205617
PubChem Compound ID4350089
Table 3: Digital identifiers for 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid

Physical and Chemical Properties

Computed Properties

The physical and chemical properties of 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid have been computed using various algorithms and are reported in chemical databases. These properties influence its behavior in chemical reactions, solubility characteristics, and potential biological interactions.

PropertyValueMethod/Reference
Molecular Weight249.3 g/molComputed by PubChem 2.2
XLogP3Not available in search results-
Hydrogen Bond Donor CountNot available in search results-
Hydrogen Bond Acceptor CountNot available in search results-
Rotatable Bond CountNot available in search results-
Topological Polar Surface AreaNot available in search results-
Heavy Atom CountNot available in search results-
Physical StateSolid (presumed based on similar compounds)-
Table 4: Computed properties of 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid
Based on the structural characteristics, this compound likely exhibits moderate solubility in polar solvents due to the presence of both hydrophilic (amino and carboxylic acid) and hydrophobic (propyl) moieties.

Structural Relationships and Comparisons

Related Thiophene Derivatives

Several structurally related compounds provide context for understanding the properties and potential applications of 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
3-Amino-4-methylthiophene-2-carboxylic acidC₆H₇NO₂S157.19 g/molContains methyl instead of propylsulfonyl group
3-((4-Chloroanilino)sulfonyl)thiophene-2-carboxylic acidC₁₁H₈ClNO₄S₂317.8 g/molContains chloroaniline instead of amino group
3-[(4-Carboxy-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylic acidC₁₂H₉NO₇S₂343.3 g/molContains complex sulfamoyl substituent
Methyl 3-amino-4-methylthiophene-2-carboxylateC₇H₉NO₂S171.22 g/molMethyl ester of related compound
Table 5: Structurally related thiophene derivatives

Structural Analogs with Known Activity

Several thiophene-2-carboxylic acid derivatives have documented biological activities that may provide insights into the potential applications of 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid:

  • Thiophene-2-carboxylic acid derivatives have been investigated as inhibitors of interleukin-4 gene expression, suggesting potential anti-inflammatory applications .

  • Similar sulfonylthiophene-2-carboxylic acid derivatives have been studied for their potential pharmacological properties, particularly in enzyme inhibition contexts .

  • The specific configuration of amino, sulfonyl, and carboxylic acid groups on a thiophene scaffold appears in several compounds with biological activity, indicating potential for similar properties in our target compound.

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